3-Formylphenyl biphenyl-4-carboxylate
Description
3-Formylphenyl biphenyl-4-carboxylate is an aromatic ester compound featuring a biphenyl core substituted with a carboxylate group at the 4-position and a formyl group at the 3-position of the phenyl ring (Figure 1). This structure combines the planar biphenyl system with reactive functional groups, making it a versatile intermediate in organic synthesis. The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the biphenyl-4-carboxylate moiety contributes to π-π stacking interactions, which are critical in materials science and drug design .
Properties
Molecular Formula |
C20H14O3 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(3-formylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H14O3/c21-14-15-5-4-8-19(13-15)23-20(22)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H |
InChI Key |
ORUUAIYMQFDVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the reaction of 3-formylphenylboronic acid with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-carboxyphenyl [1,1’-biphenyl]-4-carboxylate.
Reduction: 3-hydroxyphenyl [1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular docking studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylate groups play a crucial role in binding to these targets, facilitating the formation of stable complexes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 3-formylphenyl biphenyl-4-carboxylate with structurally or functionally related compounds, emphasizing differences in substituent positions, physicochemical properties, and applications.
Structural Analogs
- Key Differences :
- Substituent Position : The target compound’s formyl and carboxylate groups are on the same phenyl ring, whereas 4'-formylbiphenyl-3-carboxylic acid () places these groups on separate rings, altering electronic properties and solubility.
- Ester vs. Acid : Ethyl 4'-formylbiphenyl-3-carboxylate () is an ester derivative, offering better volatility for synthesis compared to the phenyl ester or carboxylic acid forms.
- Heterocyclic Systems : The pyrazole derivative () introduces nitrogen heteroatoms, enhancing hydrogen-bonding capacity and bioactivity.
Functional Analogs in Antimicrobial Activity
- TG44 (Biphenyl-4-carboxylate derivative) : Exhibits potent anti-H. pylori activity (MIC₉₀ = 0.06 µg/mL) compared to amoxicillin (AMX), clarithromycin (CLR), and metronidazole (MNZ). The biphenyl core and carboxylate group are critical for membrane interaction .
- C10 (Persister-specific compound): Contains a biphenyl-4-carboxylate group linked to a piperazine-piperidine system. It disrupts bacterial stress response pathways, reducing E. coli and P. aeruginosa persistence by >90% when combined with fluoroquinolones .
Comparison : Unlike TG44 and C10, 3-formylphenyl biphenyl-4-carboxylate lacks documented antimicrobial activity. However, its formyl group could be modified to enhance target specificity or enable conjugation with antibiotics.
Analogs in Sensing and Materials Science
- NL-AC Fluorescent Probe : Features a 3-formylphenyl group coupled to a thiazole carboxylate. It detects biothiols via ESIPT (excited-state intramolecular proton transfer) with a 20-minute response time and live-cell compatibility .
- Biphenyl-4-carboxylate in Anaerobic Degradation : Acts as an intermediate in biphenyl catabolism via carboxylation, suggesting environmental persistence .
Comparison : The target compound’s formyl group positions it as a candidate for probe design (similar to NL-AC), while its biphenyl system may influence environmental behavior, though biodegradation studies are lacking.
Research Findings and Gaps
- Synthesis : Continuous flow methods () for biphenyl carboxylates could be adapted for scalable production of the target compound, though esterification steps may require optimization.
- Biological Potential: Structural parallels to TG44 and C10 suggest untapped antimicrobial applications, but empirical data are needed.
- Environmental Impact : Biphenyl carboxylates are implicated in anaerobic degradation (), but the formyl substituent in the target compound may alter metabolic pathways.
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